Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester)

Description

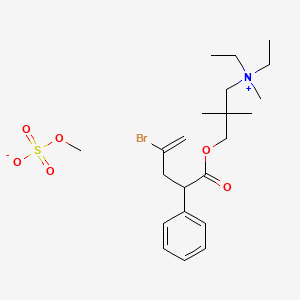

This compound is a quaternary ammonium salt combined with a methyl sulfate counterion and a bromoallyl phenylacetate ester. Its structure includes:

- Methyl sulfate counterion: Likely contributes to solubility and ionic stability.

Synthetically, its ester component may resemble bromo esters synthesized via transesterification or bromoacetyl bromide reactions .

Properties

CAS No. |

66902-92-9 |

|---|---|

Molecular Formula |

C22H36BrNO6S |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

[3-(4-bromo-2-phenylpent-4-enoyl)oxy-2,2-dimethylpropyl]-diethyl-methylazanium;methyl sulfate |

InChI |

InChI=1S/C21H33BrNO2.CH4O4S/c1-7-23(6,8-2)15-21(4,5)16-25-20(24)19(14-17(3)22)18-12-10-9-11-13-18;1-5-6(2,3)4/h9-13,19H,3,7-8,14-16H2,1-2,4-6H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

LOZDQBCXUFSNNU-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CC(C)(C)COC(=O)C(CC(=C)Br)C1=CC=CC=C1.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) typically involves multiple steps. The process begins with the preparation of the quaternary ammonium salt, which is then reacted with the appropriate ester to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound can be used in studies involving cell membranes and ion channels due to its quaternary ammonium structure.

Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium, diethyl(2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, 2-(2-bromoallyl)-2-phenylacetate (ester) involves its interaction with molecular targets such as cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Comparisons:

*Inferred based on structural analogs.

The target compound’s ammonium core differs from simpler salts (e.g., ammonium sulfate) due to its branched hydroxypropyl and dimethyl groups, which may enhance hydrophobic interactions and reduce crystallinity. Unlike ammonium sulfate, which is assimilated as a nitrogen source in yeast, bulky quaternary ammonium derivatives are typically excluded from metabolic pathways .

Sulfate Counterions

Hygroscopicity and Surface Tension:

| Compound | Hygroscopic Growth Factor (25°C, RH ~80%) | Surface Tension (mN/m, 1:5 OS:AS ratio) |

|---|---|---|

| Methyl sulfate | 1.4–1.6 | 50–55 |

| Ethyl sulfate | 1.3–1.5 | 55–60 |

| Octyl sulfate | 1.1–1.2 | 65–70 |

The methyl sulfate counterion in the target compound likely provides intermediate hygroscopicity compared to ethyl or octyl sulfates. Mixed solutions with ammonium sulfate (AS) show reduced surface tension, suggesting synergistic effects in aerosol or colloidal systems .

Bromoallyl Phenylacetate Esters

Research Findings and Implications

- Surface Activity : The methyl sulfate and quaternary ammonium groups suggest utility in detergents or emulsifiers, with surface tension reduction comparable to ethyl sulfate-AS mixtures .

- Biochemical Interactions: Unlike assimilated ammonium sulfate, the target compound’s bulky structure likely limits microbial uptake, making it suitable for non-biodegradable applications .

- Synthetic Challenges : The ester component’s bromoallyl group may require stabilization during synthesis, as seen in analogous bromo esters prone to hydrolysis or rearrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.